Septamycin
Description
Structure
2D Structure
Properties
CAS No. |
54927-63-8 |
|---|---|
Molecular Formula |
C48H82O16 |
Molecular Weight |
915.2 g/mol |
IUPAC Name |
2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50) |
InChI Key |
QZVSDERYSHAHPU-UHFFFAOYSA-N |
SMILES |
C[C@@H]1[C@@H](OC)[C@](C2O[C@H]([C@@H]3O[C@@H](C4[C@@H](C)C[C@@H](C)[C@@](C)(O)O4)CC3)CC2)(C)O[C@]1([C@H](C)[C@H](OC)C5)O[C@@H]5C[C@H]6[C@@](O[C@H]7CC[C@H](OC)[C@@H](C)O7)(C)[C@@H](OC)[C@@H](C)[C@]([C@@H](C)C(O)=O)(O)O6 |
Canonical SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Septamycin; A28695A; A 28695A; A-28695A |
Origin of Product |
United States |
Historical and Microbially Derived Discovery of Septamycin
Identification of Producer Organisms: Streptomyces hygroscopicus NRRL 5678 and Streptomyces albus NRRL 3883
Septamycin was first identified as a product of the fermentation process of a specific strain of Streptomyces hygroscopicus, designated NRRL 5678. nih.govmedchemexpress.com This bacterium, a member of the phylum Actinobacteria, is well-recognized for its capacity to synthesize a vast array of complex secondary metabolites. frontiersin.org Further research and comparative analysis revealed that this compound is identical to another antibiotic, known as A28695A. nih.gov This compound was isolated from a different bacterial strain, Streptomyces albus NRRL 3883. nih.gov The confirmation of their identity established that two distinct species within the Streptomyces genus independently produce the same complex molecule.
| Organism | Strain Designation | Isolated Compound |
|---|---|---|
| Streptomyces hygroscopicus | NRRL 5678 | This compound |
| Streptomyces albus | NRRL 3883 | A28695A (identical to this compound) |
Initial Characterization and Classification as a Metal-Complexing Polyether Antibiotic
Following its isolation, this compound was subjected to detailed chemical and structural analysis. It was classified as a polyether antibiotic, a large and significant group of naturally occurring compounds produced primarily by Streptomyces species. nih.govnih.gov These molecules are characterized by multiple heterocyclic ether rings within their structure. nih.govresearchgate.net
This compound is specifically a monocarboxylic acid, meaning it possesses a single carboxyl group. nih.govmedkoo.com This structural feature allows it to form salt derivatives, and it was initially isolated as its sodium salt. nih.gov A key characteristic of polyether antibiotics, including this compound, is their ability to form complexes with metal cations and transport them across lipid membranes. medchemexpress.comnih.gov This metal-complexing capability is central to their biological activity. The molecular formula of the sodium salt of this compound was determined to be C48H81NaO16, and its absolute configuration was established through X-ray analysis. nih.gov
| Attribute | Description |
|---|---|
| Chemical Class | Polyether Antibiotic nih.govmedchemexpress.com |
| Functional Group | Monocarboxylic Acid nih.govmedkoo.com |
| Key Property | Metal-Complexing Agent nih.govmedchemexpress.com |
| Molecular Formula (Sodium Salt) | C48H81NaO16 nih.gov |
Context within Broader Natural Product Antimicrobial Discovery
The discovery of this compound is emblematic of the "golden age" of antibiotic discovery, which spanned from the 1940s to the 1960s. news-medical.net This era was characterized by the large-scale screening of soil microorganisms, particularly the genus Streptomyces, for novel antimicrobial agents. lumenlearning.com Streptomyces species have proven to be a remarkably prolific source of medically important compounds, producing over two-thirds of all clinically useful antibiotics. medwinpublishers.comnih.gov These bacteria are known for their complex secondary metabolism, which generates a diverse array of bioactive molecules, including not only antibiotics but also antifungal, antiviral, and antitumor agents. frontiersin.orgnih.gov
Polyether antibiotics like this compound represent a major class of natural products derived from these bacteria. nih.gov The systematic investigation of microbial fermentations, which led to the isolation of compounds such as penicillin from the fungus Penicillium and streptomycin (B1217042) from Streptomyces griseus, established a powerful paradigm for drug discovery. lumenlearning.comnih.gov The identification of this compound from S. hygroscopicus and S. albus fits squarely within this historical context, highlighting the continued success of exploring the metabolic diversity of Streptomyces to find novel and structurally complex chemical entities with potent biological activities. nih.gov
Biosynthetic Pathways and Engineering of Septamycin Production
Elucidation of the Septamycin Biosynthesis Pathway (e.g., Polyketide Synthase involvement)
This compound is a polyether ionophore, a class of natural products often synthesized by modular polyketide synthases (PKSs) core.ac.uknih.gov. Polyketide synthases are large multienzyme complexes responsible for the stepwise assembly of carbon chains through repeated condensation of small carboxylic acid building blocks like malonyl-CoA and methylmalonyl-CoA uzh.chgoogle.com. These enzymes contain multiple modules, with each module typically responsible for one round of chain elongation and potential functional group modification nih.govuzh.ch.
While specific details regarding the complete this compound biosynthesis pathway were not extensively found in the search results, the involvement of PKSs is strongly indicated by its classification as a polyether polyketide core.ac.uknih.gov. The biosynthesis of polyketides involves core enzymatic domains within PKS modules, including acyl carrier proteins (ACPs), acyl transferases (ATs), and ketosynthases (KSs) nih.govuzh.ch. ACPs carry the growing polyketide chain, AT domains select and load the building blocks, and KS domains catalyze the carbon-carbon bond formation nih.govuzh.ch. Further modifications, such as reduction of keto groups by ketoreductases (KRs), dehydration by dehydratases (DHs), and reduction of double bonds by enoyl reductases (ERs), can occur within specific modules, contributing to the structural diversity of polyketides uzh.ch. The presence of dimethyltetrahydropyranyl rings in polyether natural products like this compound suggests the involvement of specific PKS modules that generate epimerized α-methyl ketones nih.gov. Dehydratase domains, even those with cryptic function, can contribute to epimerase activity in PKS modules that produce (2S)-2-methyl-3-ketoacyl-ACP intermediates, which are precursors for such structural features nih.gov.
Microbial Fermentation Optimization for this compound Production
Microbial fermentation is the primary method for producing this compound core.ac.uk. Optimizing this process involves research into culture medium composition, fermentation parameters, and downstream processing core.ac.ukgoogle.com.
Culture Medium Composition Research
The composition of the culture medium is crucial for microbial growth and secondary metabolite production. A specific nutrient medium providing essential elements is required for the growth of Streptomyces strains used in fermentation youtube.com. While the exact optimal medium composition for this compound production was not detailed, research in this area typically focuses on the types and concentrations of carbon sources, nitrogen sources, minerals, and growth factors to maximize the yield of the target compound google.com.
Fermentation Parameter Optimization
Optimizing fermentation parameters involves controlling environmental conditions to ensure optimal microbial metabolism and product synthesis youtube.com. Key parameters include temperature, pH, and aeration levels youtube.com. Precise adjustment and continuous monitoring of these factors in the fermentation tank are crucial for efficient production youtube.com. Extensive optimization experiments are often required to determine the ideal conditions for high this compound yield core.ac.uk.
Downstream Process Optimization and Purification Methodologies
Downstream processing is essential for isolating and purifying this compound from the complex fermentation broth google.combiorxiv.orgitmedicalteam.pl. This involves a series of steps to separate the target molecule from impurities and unwanted by-products itmedicalteam.pl. Common techniques in downstream processing include cell disruption, clarification, filtration, and chromatography itmedicalteam.plbiopharminternational.com. Purification can be achieved through methods such as crystallization or various chromatographic techniques, including normal-phase chromatography google.com. Advances in downstream purification technologies, such as enhanced filtration and chromatography resins, play a vital role in improving efficiency, purity, and yield biopharminternational.combiopharminternational.com. The goal is to obtain a final product of high quality and purity itmedicalteam.pl.
Strain Engineering and Metabolic Engineering Approaches for Enhanced Yield or Novel Analogs
Strain engineering and metabolic engineering are powerful approaches used to improve the production of secondary metabolites like this compound biorxiv.orgisomerase.com. These fields aim to enhance the genetic frameworks of microorganisms to increase production efficiency and sometimes generate novel analogs isomerase.com.
Genetic Modification of Producer Strains (e.g., CRISPR/Cas9, Gene Editing)
Genetic modification of producer strains, such as Streptomyces hygroscopicus, is a key strategy for enhancing this compound yield mdpi.commedchemexpress.comnih.gov. Techniques like metabolic engineering and synthetic biology are integrated to optimize the cellular machinery for production isomerase.com. This can involve manipulating enzymes and their encoding genes isomerase.com.
Modern gene editing technologies, such as CRISPR/Cas9, offer precise tools for modifying microbial genomes medlineplus.govcrisprtx.comwikipedia.org. CRISPR-Cas9 allows for targeted changes to DNA, including adding, removing, or altering genetic material at specific locations medlineplus.govwikipedia.org. This system, adapted from a bacterial antiviral defense mechanism, uses a guide RNA to direct the Cas9 enzyme to a specific DNA sequence, where it makes a cut medlineplus.govcrisprtx.comyoutube.com. The cell's natural repair mechanisms are then harnessed to introduce the desired modification medlineplus.govcrisprtx.comwikipedia.orgyoutube.com.
Based on the available scientific literature, specific detailed research findings and data tables focusing solely on the directed evolution strategies applied to the biosynthetic enzymes specifically responsible for this compound production are not readily accessible through the conducted search.
While directed evolution is a widely recognized and powerful tool for engineering enzymes involved in the biosynthesis of various natural products, including polyketides and nonribosomal peptides which are components of complex molecules like this compound scispace.comnih.govillinois.edunih.govchemrxiv.orgnih.govnih.govbiorxiv.orgillinois.eduesabweb.orgnih.govnih.gov, the search results did not yield specific studies detailing such efforts for the this compound biosynthetic pathway enzymes.
This compound is known as a polyether ionophore antibiotic produced by Streptomyces hygroscopicus mdpi.com. Its biosynthesis likely involves complex enzymatic machinery, potentially including polyketide synthases (PKS) and/or other related enzymes common in the biosynthesis of polyether compounds. However, specific research detailing the application of directed evolution to enhance or alter the activity, specificity, or production of these particular enzymes in the context of this compound biosynthesis was not found.
Directed evolution generally involves cycles of random mutagenesis or recombination of the gene encoding the target enzyme, followed by screening or selection for variants with desired improved properties scispace.comnih.govillinois.edu. This approach is particularly useful when rational design is challenging due to a lack of detailed structural or mechanistic information about the enzyme illinois.eduillinois.edu. While the principles and methodologies of directed evolution are well-established and applied to various biosynthetic enzymes nih.govnih.govillinois.edufrontiersin.org, specific applications to the enzymes directly involved in the this compound biosynthetic pathway are not detailed in the provided search results.
Therefore, it is not possible to provide a detailed account of directed evolution strategies, including specific data tables or detailed research findings, solely focused on the biosynthetic enzymes of this compound based on the current information.
Structural Elucidation and Conformational Analysis of Septamycin
Primary Structural Determination Methodologies
The initial determination of Septamycin's chemical structure relied on a combination of spectroscopic techniques that provided crucial information about its elemental composition, functional groups, and connectivity of atoms.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR, HSQC, COSY, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Techniques such as 1H and 13C NMR provide fundamental information about the types of hydrogen and carbon atoms present and their chemical environments. The chemical shifts and coupling patterns observed in 1H NMR spectra are particularly valuable for identifying different proton environments and their scalar couplings to neighboring protons. 13C NMR, often coupled and decoupled, reveals the carbon skeleton and the presence of different carbon types (e.g., methyl, methylene, methine, quaternary).
More advanced two-dimensional (2D) NMR experiments have been indispensable for mapping the connectivity within the this compound molecule. 1H-1H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through typically two or three bonds, allowing for the tracing of spin systems within the molecule emerypharma.com. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached, providing crucial assignments for C-H pairs emerypharma.comdiva-portal.orgwellcomeopenresearch.org. This is particularly useful in complex molecules like this compound with numerous C-H units. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in determining the number of protons attached to each carbon (CH, CH₂, CH₃, or quaternary C), adding another layer of detail to the structural assignment. While specific detailed NMR datasets for this compound were not extensively provided in the search results, the application of these standard NMR techniques to polyether antibiotics, including this compound, is well-documented for establishing primary structure and understanding solution behavior emerypharma.comjst.go.jpresearchgate.netrsc.orgresearchgate.net. Interpretation of 300 MHz 1H-NMR spectra of this compound and its sodium salt allowed for the extraction of parameters revealing their conformations in solution jst.go.jp.
Mass Spectrometry Techniques (FAB MS, FAB MS/MS) in Structural Characterization
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming the molecular formula and gaining insights into substructures. Fast Atom Bombardment Mass Spectrometry (FAB MS) and tandem mass spectrometry (FAB MS/MS) have been applied to study this compound and other polyether antibiotics nih.govcore.ac.uknih.govgenscript.com.
FAB MS is a soft ionization technique suitable for analyzing polar and thermally labile compounds like polyethers. Studies using FAB MS on polyethers, including this compound, have shown the presence of metal-adduct molecular ions, while protonated molecular ions were often absent nih.gov. This indicates the propensity of these compounds to form complexes with metal ions under FAB conditions. A characteristic observation in the FAB spectra of polyethers containing a beta-hemiketal carboxylic acid group is an abundant ion, often the base peak, corresponding to a loss of 62 daltons from the metal-adduct molecular ion nih.gov. This fragmentation pattern provides specific structural clues about the presence and environment of this functional group. FAB MS/MS experiments further fragment selected ions, yielding detailed structural information through analysis of the fragment ions nih.govnih.gov.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies adpcollege.ac.inslideshare.netspecac.comsavemyexams.combellevuecollege.edu. When a molecule is exposed to infrared radiation, bonds that possess a permanent dipole can absorb energy at specific frequencies, corresponding to different vibrational modes (stretching, bending, etc.) specac.comsavemyexams.com.
While explicit IR spectral data for this compound was not found in the search results, based on its known structure as a polyether monocarboxylic acid, characteristic absorption bands would be expected in its IR spectrum. For example, the presence of hydroxyl groups (-OH) would typically give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The carboxylic acid carbonyl group (C=O) would show a strong absorption band around 1700-1750 cm⁻¹. Ether linkages (C-O-C) would contribute to absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹ specac.comsavemyexams.combellevuecollege.edu. Analysis of these and other characteristic peaks in the IR spectrum of this compound provides supporting evidence for the presence of these functional groups, aiding in structural confirmation.
Three-Dimensional Structural Resolution
Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for comprehending its interactions with ions and biological targets.
Crystallographic Analysis (e.g., X-ray Diffraction of Derivatives)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid researchgate.netannualreviews.orgnih.govcore.ac.uk. For this compound, the crystal structure and absolute configuration were established by X-ray analysis of its p-bromophenacyl derivative nih.gov. This approach is common for compounds that are difficult to crystallize in their native form, where derivatization can induce crystallization.
Solution Conformation Studies using NMR Spectroscopy
While X-ray crystallography provides a rigid structure in the solid state, molecules can adopt different conformations in solution, which are often more relevant to their biological activity. NMR spectroscopy is a key technique for studying molecular conformation and dynamics in solution nih.govmdpi.com.
Solution conformation studies of this compound and its sodium salt have been conducted using NMR spectroscopy, particularly 1H NMR and 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) jst.go.jpmdpi.com. NOESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of their connectivity. The intensities of NOESY cross-peaks are related to the distance between the correlated protons, providing constraints for determining the three-dimensional structure in solution mdpi.com.
Stereochemical Configuration and its Fundamental Importance to this compound Activity
The stereochemical configuration, referring to the spatial arrangement of atoms in a molecule, is of fundamental importance to the biological activity of many compounds, including polyether antibiotics like this compound. ontosight.aiwashington.edunih.govnih.govwikipedia.orgslideshare.net Chirality, arising from the presence of stereocenters, significantly influences how a molecule interacts with biological targets such as proteins, enzymes, or membranes. ontosight.aiwashington.edunih.gov
For this compound and its derivatives, the specific stereochemistry is crucial for their biological activity. ontosight.ai The arrangement of chiral centers dictates the molecule's three-dimensional shape, which in turn affects its ability to bind to and disrupt microbial cell membranes, a common mechanism of action for polyether antibiotics. ontosight.ai While specific detailed research findings directly linking each stereocenter of this compound to its precise contribution to activity were not extensively detailed in the search results, the general principle that stereochemistry is critical for polyether ionophore function is well-established. ontosight.aiwashington.edunih.govnih.gov Studies on related polyether antibiotics and other chiral drugs highlight that different stereoisomers can exhibit vastly different pharmacological profiles, including differences in target binding, potency, metabolism, and toxicity. washington.edunih.govnih.govslideshare.net
For instance, a chemically modified version of this compound with a specified stereochemistry [(2S,3R,4R,5R,6S,7R,8S,27S)-] is noted for its potential antibacterial and antifungal properties, underscoring the importance of this precise spatial arrangement. ontosight.ai The absolute stereochemistry of this compound itself was determined by X-ray analysis, a technique vital for understanding the exact 3D structure that underlies its biological function. nih.gov
The interaction of polyether ionophores with metal ions and their ability to facilitate the transport of these ions across membranes is intrinsically linked to their conformation and stereochemistry. The specific arrangement of oxygen atoms within the internal cavity, determined by the molecule's stereochemistry, is essential for coordinating metal ions effectively. nih.govnih.gov
Compound Information
| Compound Name | PubChem CID |
| This compound | 44144573 |
Structural and Conformational Data Highlights
| Feature | Description | Source(s) |
| Molecular Formula (Sodium Salt) | C48H81NaO16 | nih.gov |
| Backbone Structure | Thirty-carbon backbone | nih.gov |
| Heterocyclic Rings | Seven | nih.gov |
| Solution Conformation | Pseudocyclic structure stabilized by head-to-tail hydrogen bonding (COOH to OH-14) | nih.gov |
| Metal Ion Coordination | Sodium ion trapped in central cavity by 6-7 oxygen atoms (in sodium salt) | nih.gov |
Mechanistic Research of Septamycin S Biological Activities
Polyether Ionophore Mechanisms of Action
Polyether ionophores, including septamycin, exert their biological effects primarily by acting as mobile carriers that facilitate the transport of specific metal cations across biological membranes. nih.govcore.ac.uknih.gov This transport disrupts the normal ion gradients that are essential for cellular homeostasis and function. frontiersin.orgbiorxiv.orgresearchgate.net The mechanism involves the ionophore molecule binding to a cation, forming a lipid-soluble complex that can diffuse through the hydrophobic core of the membrane. nih.govannualreviews.org
Metal-Ion Complexation and Transport Studies (e.g., Sodium Ion Trapping)
This compound is a metal-complexing polyether antibiotic. nih.govmedchemexpress.eu As a monocarboxylic acid, it can form neutral complexes with monovalent cations, such as sodium ions, particularly in its deprotonated anionic form. nih.gov Studies on the solution conformation of this compound and its sodium salt have shown that the sodium ion can be trapped in a central cavity within the molecule. nih.gov This trapping involves coordination with several oxygen atoms, including those from the carboxylate group. nih.gov The external, more lipophilic region of the molecule shields the trapped sodium ion from the surrounding environment, facilitating its passage through the lipid bilayer. nih.gov The process of cation transport by carboxylic polyether ionophores is often described as an electroneutral exchange of cations and protons. nih.gov The ionophore binds a metal cation or a proton, forming a neutral species that can traverse the membrane. nih.gov
Interaction with Biological Membranes and Disruption Mechanisms at the Molecular Level
Polyether ionophores interact with biological membranes by inserting into the lipid bilayer. frontiersin.org Their amphiphilic nature, with a hydrophilic core that binds ions and a lipophilic exterior, allows them to partition into the membrane. nih.govresearchgate.net Once in the membrane, they act as shuttles, binding ions on one side and releasing them on the other. nih.govannualreviews.org This continuous transport disrupts the normal ion gradients across the membrane. frontiersin.orgbiorxiv.orgresearchgate.net The specific mechanism of membrane disruption can vary depending on the ionophore and the membrane properties, but it fundamentally involves the perturbation of membrane integrity and function due to altered ion concentrations. frontiersin.orgnews-medical.netscienceopen.com This can lead to changes in membrane potential and ultimately affect cellular processes. biorxiv.orgnih.gov
Impact on Cellular Ion Homeostasis and Membrane Potential
The primary impact of this compound, like other polyether ionophores, is the disruption of cellular ion homeostasis. frontiersin.orgbiorxiv.orgresearchgate.net By facilitating the transport of specific ions, such as sodium ions, across the cell membrane, this compound can lead to an influx of these ions into the cell. core.ac.uk This influx alters the intracellular ion concentrations, disturbing the delicate balance maintained by cellular ion pumps and channels. frontiersin.orgnih.gov The resulting changes in ion distribution directly affect the membrane potential, which is crucial for various cellular functions, including energy production, nutrient transport, and signal transduction. biorxiv.orgnih.gov The dysregulation of ion homeostasis and membrane potential can ultimately lead to cell swelling and death. core.ac.ukbiorxiv.org
Fundamental Antimicrobial Research
This compound exhibits antimicrobial activity, particularly against Gram-positive bacteria and certain parasites. nih.govnih.gov Its antimicrobial effects are a direct consequence of its polyether ionophore activity, which disrupts essential cellular processes in susceptible microorganisms. researchgate.net
Mechanisms against Gram-Positive Bacteria (in vitro studies)
This compound is active against Gram-positive bacteria in vitro. nih.gov Gram-positive bacteria are generally more susceptible to polyether ionophores than Gram-negative bacteria. researchgate.net This is attributed, in part, to the structural differences in their cell envelopes. frontiersin.orgresearchgate.net Gram-positive bacteria lack the outer membrane present in Gram-negative bacteria, allowing polyether ionophores easier access to the cytoplasmic membrane, the primary site of ionophore action. frontiersin.orgnih.gov The mechanism against Gram-positive bacteria involves the disruption of ion homeostasis and membrane potential, as described in Section 5.1.3. frontiersin.orgbiorxiv.org This disruption impairs vital cellular functions, leading to growth inhibition or cell death. frontiersin.orgbiorxiv.org
Mechanisms against Gram-Negative Bacteria (in vitro studies)
While primarily known for its activity against Gram-positive bacteria, research also explores the potential mechanisms of this compound against Gram-negative bacteria in vitro. researchgate.net Gram-negative bacteria possess an outer membrane that acts as a barrier, limiting the entry of many antibiotics, including some hydrophobic compounds like polyether ionophores. frontiersin.orgnih.govmdpi.com However, some studies suggest that certain ionophores or their interactions can still affect Gram-negative bacteria. researchgate.netnih.gov Mechanisms of resistance in Gram-negative bacteria often involve reduced outer membrane permeability, efflux pumps that expel the compound, or modification of targets. frontiersin.orgmdpi.comnih.govmdpi.com Further in vitro studies are needed to fully elucidate the extent and specific mechanisms of this compound's activity against various Gram-negative species, considering potential differences in outer membrane composition and transport systems.
Antifungal Mechanisms (in vitro studies)
This compound has demonstrated in vitro antifungal activity. nih.gov While the specific detailed mechanisms of this compound's antifungal action are not extensively described in the provided search results, polyether ionophores, as a class, exert their effects by altering the ion balance across cell membranes. nih.govannualreviews.orgnih.govcore.ac.uk This disruption of ion gradients can interfere with essential cellular processes in fungi, which rely on maintaining specific intracellular ion concentrations for growth and survival. nih.gov For instance, polyene antifungals, another class, interact with fungal membrane sterols, disrupting membrane integrity. nih.govfrontiersin.orgresearchgate.net While this compound's mechanism differs as an ionophore, its activity similarly impacts the fungal cell membrane by mediating cation transport. nih.govannualreviews.orgnih.govcore.ac.uk
Antiparasitic Research
This compound is recognized for its antiparasitic properties, particularly its anticoccidial activity. mdpi.comnih.gov
Anticoccidial Activity Mechanisms (in vitro and ex vivo models)
This compound has shown anticoccidial activity in laboratory studies. nih.gov Polyether ionophores are widely used as anticoccidial agents, and their efficacy is linked to their ability to transport ions across the parasite's cell membranes. nih.govannualreviews.orgnih.govcore.ac.uk In vitro and ex vivo models are utilized to assess the effectiveness of anticoccidial compounds and study their mechanisms. mdpi.comf1000research.com These models can involve evaluating the inhibition of parasite development or viability in cell cultures or embryonic systems. mdpi.comf1000research.com The disruption of ion gradients within the parasite, mediated by ionophores like this compound, is understood to interfere with critical stages of the parasite's life cycle. nih.govcore.ac.uk
Molecular Basis of Antiparasitic Effects
The molecular basis of this compound's antiparasitic effects lies in its function as a mobile ion carrier. annualreviews.orgnih.govcore.ac.uk this compound binds to metal cations, such as sodium and potassium, within a lipophilic cavity and facilitates their movement across the lipid bilayer of the parasite's cell membrane. annualreviews.orgnih.govjst.go.jp This transport disrupts the normal electrochemical gradients essential for the parasite's metabolic processes, energy production, and osmotic balance. nih.govcore.ac.uk The resulting ion imbalance can lead to cellular dysfunction and ultimately parasite death. core.ac.uk The ability to form neutral complexes with cations allows for their transport across the hydrophobic membrane environment. nih.gov
Antiviral Activity Research (e.g., Newcastle Disease Virus, Herpes Simplex Virus)
This compound has been reported to possess antiviral activity against viruses such as Newcastle Disease Virus and Herpes Simplex Virus. mdpi.com The antiviral mechanisms of polyether ionophores, including this compound, are thought to involve the alteration of intracellular ion concentrations and pH. researchgate.net Changes in the ionic environment within the host cell can interfere with various stages of the viral replication cycle that are dependent on specific ion conditions. researchgate.net For instance, altered ion concentrations can affect viral entry, replication of genetic material, protein synthesis, or assembly and release of new viral particles. While the precise steps inhibited by this compound against NDV and HSV require further specific investigation, its ionophore activity is the likely basis for these antiviral effects. mdpi.comresearchgate.net
Target Identification and Validation at the Molecular and Cellular Levels
For ionophore antibiotics like this compound, the primary "target" at the molecular and cellular level is the biological membrane itself. annualreviews.orgnih.govcore.ac.uk Unlike drugs that bind to specific protein receptors or enzymes, this compound exerts its effects by interacting with the lipid bilayer and facilitating the passage of ions. annualreviews.orgnih.govcore.ac.uk Target identification and validation in this context involve demonstrating that the observed biological activity is a direct consequence of the compound's ionophoric function and its impact on cellular ion homeostasis. biognosys.comallumiqs.commdpi.comgenscript.com This can be achieved through studies measuring ion flux across membranes in the presence of this compound, correlating the degree of ion transport with the observed biological effect (e.g., antifungal, antiparasitic, or antiviral activity), and confirming that the compound localizes to and interacts with cellular membranes. nih.govcore.ac.uk Techniques such as spectroscopic methods (e.g., NMR to study conformation and ion binding) and functional assays measuring membrane potential or intracellular ion concentrations are relevant for understanding this interaction and validating the membrane as the site of action. nih.govcore.ac.ukjst.go.jp
Septamycin Derivatives and Synthetic Modifications Research
Synthesis and Characterization of Septamycin Analogs
The synthesis of this compound analogs involves creating compounds that are structurally related to this compound but with specific modifications. These modifications can include changes to the functional groups, alterations in the carbon backbone, or variations in the attached sugar moieties if present nih.gov. Characterization of these synthetic analogs involves determining their precise chemical structure, often using techniques such as X-ray analysis nih.gov. For instance, the crystal structure and absolute configuration of this compound itself were established through X-ray analysis of its p-bromophenacyl derivative nih.gov.
Characterization also includes assessing the chemical properties of the synthesized analogs. Research into polyether ionophores, including this compound analogs, often involves evaluating their ability to complex with metal ions, as this is directly linked to their mechanism of action medchemexpress.commdpi.comresearchgate.net.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific parts of a molecule contribute to its biological activity collaborativedrug.comdrugdesign.org. By synthesizing and testing a series of this compound derivatives with systematic structural changes, researchers can identify which modifications enhance, reduce, or alter the compound's effects drugdesign.org. SAR studies are a powerful tool in drug discovery and characterization collaborativedrug.com.
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in how a compound interacts with biological targets like proteins, enzymes, or cell membranes ontosight.aislideshare.netresearchgate.netnih.gov. For this compound derivatives, the specific configuration of chiral centers can significantly influence their ability to bind to and disrupt microbial cell membranes, a common mechanism for polyether antibiotics ontosight.ai. Studies on other natural products and their derivatives, such as tetrahydrolipstatin, have demonstrated that systematic inversion of stereochemistry can lead to significant changes in biological activity nih.gov. The specified stereochemistry of a modified this compound derivative, such as [(2S,3R,4R,5R,6S,7R,8S,27S)-], is considered crucial for its biological activity ontosight.ai.
Impact of Hydroxylation and other Functional Group Modifications
Modifications to functional groups, such as the addition or removal of hydroxyl or methoxy (B1213986) groups, can significantly impact the biological activity of this compound derivatives ontosight.aiontosight.ai. For example, (27R)-27-hydroxythis compound, a derivative with a hydroxyl group at the 27th carbon in an R configuration, has been studied for its antimicrobial properties ontosight.ai. The hydroxylation pattern and other functional group modifications can influence the compound's interaction with biological targets ontosight.aioup.com.
Specific modifications to this compound that have been explored include the removal of methoxy groups at positions 5 and 15 (didemethoxy), the removal of a methyl group at position 14 (demethyl), the addition of a hydroxy group at position 5, and the addition of a methoxy group at position 27 ontosight.ai. The addition of methyl groups at positions 18 and 20 has also been investigated ontosight.ai. These modifications can lead to molecules with potentially enhanced therapeutic properties ontosight.ai. The chemical modification of functional groups, such as the carboxyl group or hydroxyl groups, in polyether ionophores like salinomycin (B1681400) and monensin (B1676710) has shown varying effects on biological activity, with some modifications leading to increased activity against certain parasites core.ac.uk.
Exploration of Chemical Space around the this compound Scaffold
Exploring the chemical space around the this compound scaffold involves investigating a wide range of possible molecular structures that can be derived from the basic this compound framework mpg.debiosolveit.de. This can involve generating and evaluating large libraries of potential this compound analogs to identify compounds with desirable properties mpg.debiosolveit.de. Computational techniques and machine learning strategies are increasingly used to navigate this vast chemical space and predict the potential activity of new this compound derivatives before they are synthesized mpg.de. This exploration aims to discover novel compounds with improved efficacy, altered target specificity, or other beneficial characteristics mpg.debiosolveit.de.
Advanced Methodologies and Computational Approaches in Septamycin Research
High-Throughput Screening Methodologies for Septamycin Bioactivities
High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of chemical compounds or natural product extracts for specific biological activities mdpi.comnih.gov. In the context of this compound research, HTS could be employed in several ways, although specific published studies applying HTS directly to this compound for discovering new bioactivities were not prominently found in the conducted search.
Typically, HTS involves miniaturized assays, automated liquid handling, and sophisticated detection systems to screen thousands to millions of samples in a short period mdpi.comnih.gov. For this compound, HTS could be utilized to:
Screen derivatives or analogs of this compound to identify compounds with improved potency, altered target specificity, or reduced toxicity.
Identify synergistic interactions between this compound and other compounds by screening combinations against various biological targets, such as resistant bacterial strains or parasitic organisms dntb.gov.ua.
Probe for novel bioactivities of this compound beyond its established antibacterial, antifungal, and antiparasitic effects by screening against a wide range of cellular pathways or disease models.
The application of HTS in natural product discovery has been instrumental in identifying lead compounds, and its principles could be adapted to explore the full potential of this compound and its related structures mdpi.comcore.ac.uk.
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are valuable tools for understanding the relationship between the chemical structure of a molecule and its biological activity nih.govbiolscigroup.usfrontiersin.orgcresset-group.comschrodinger.com. While specific QSAR studies focused solely on this compound were not identified in the search, these methods are broadly applicable to polyether ionophores and other natural products.
QSAR models aim to build predictive models that correlate molecular descriptors (numerical representations of chemical structure and properties) with biological activity data nih.govbiolscigroup.us. This allows researchers to predict the activity of new or untested compounds and to gain insights into the structural features that are important for activity biolscigroup.uscresset-group.com.
For this compound, computational chemistry and QSAR could be used to:
Calculate various molecular descriptors, such as electronic properties, lipophilicity, size, and shape, for this compound and its potential analogs.
Develop predictive models for specific bioactivities of this compound (e.g., antibacterial potency against different strains, antiparasitic activity) based on a set of compounds with known activities.
Guide the rational design of this compound derivatives with potentially enhanced properties by identifying key structural moieties that contribute to desired activities biolscigroup.usfrontiersin.org.
Explore the potential binding modes and interactions of this compound with biological membranes or putative protein targets through molecular docking and simulations.
Advanced QSAR methods, including 3D-QSAR and machine learning approaches, can provide deeper insights and more accurate predictions cresset-group.comschrodinger.com. The application of these computational techniques could significantly aid in optimizing this compound's therapeutic potential.
Omics Technologies (Genomics, Proteomics, Metabolomics) in Biosynthesis and Mechanism Discovery
Omics technologies, including genomics, proteomics, and metabolomics, offer comprehensive approaches to study biological systems at a molecular level and are increasingly integrated in natural product research to understand biosynthesis and mechanisms of action nih.govfrontiersin.orgnih.gov. While specific omics studies on this compound's biosynthesis or mechanism in its producing organism (Streptomyces hygroscopicus) were not detailed in the search results, the general application of these technologies is highly relevant.
Genomics: Genomic analysis of the producing organism (Streptomyces hygroscopicus) can reveal the biosynthetic gene cluster (BGC) responsible for this compound production nih.govuniversiteitleiden.nl. Identifying and analyzing the genes within this cluster can provide insights into the enzymes and pathways involved in the biosynthesis of this compound, potentially enabling genetic engineering for yield improvement or the creation of novel analogs through combinatorial biosynthesis nih.govuniversiteitleiden.nl.
Proteomics: Proteomic studies can complement genomic data by identifying and quantifying the proteins expressed by the producing organism under different conditions frontiersin.orgnih.govmdpi.com. This can help in understanding the regulation of this compound biosynthesis and identifying enzymes directly involved in the pathway nih.gov. In the context of this compound's mechanism of action, proteomics could be used to study changes in protein expression in target cells upon exposure to this compound, potentially identifying cellular pathways or proteins affected by the compound.
Metabolomics: Metabolomics involves the comprehensive analysis of all small molecules (metabolites) within a biological system frontiersin.orgmdpi.com. Applied to the producing organism, metabolomics can help in identifying intermediates and shunt products of this compound biosynthesis nih.govuniversiteitleiden.nl. When studying the effect of this compound on target cells, metabolomics can reveal metabolic perturbations induced by the compound, providing clues about its mechanism of action frontiersin.org.
The integration of these omics technologies (multi-omics) can provide a holistic view of the biological processes related to this compound, from its production to its effects on target organisms nih.govfrontiersin.orgnih.gov.
Advanced Spectroscopic and Imaging Techniques for Cellular Interaction Studies
Advanced spectroscopic and imaging techniques are essential for studying the structure of this compound and its interactions with biological components at a detailed level. While specific applications to this compound's cellular interactions were not extensively found in the search, the general utility of these methods is well-established in the study of natural products and their targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of molecules in solution and studying their interactions with biological receptors mdpi.com. Various NMR techniques can provide information on ligand binding sites, conformations, and dynamics mdpi.com. For this compound, NMR could be used to confirm its structure, study its conformation in different environments (e.g., membrane mimics), and investigate its interaction with metal ions or potential binding partners. Techniques like STD NMR could potentially identify parts of the this compound molecule that interact with cellular components mdpi.com.
Mass Spectrometry (MS): Mass spectrometry provides information on the mass-to-charge ratio of molecules and their fragments, which is crucial for structure elucidation and identification frontiersin.orguniversiteitleiden.nl. High-resolution MS can provide accurate mass measurements, and techniques like tandem MS (MS/MS), including Collision-Induced Dissociation (CID), can provide fragmentation patterns that help in piecing together the structure of complex molecules like this compound universiteitleiden.nlcore.ac.uk. MS is also a core technology in metabolomics for identifying and quantifying metabolites frontiersin.org.
Advanced Imaging Techniques: While not specifically detailed for this compound in the search, advanced imaging techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy could potentially be used to visualize the localization of this compound within cells or its effects on cellular structures if a suitable fluorescent derivative could be synthesized or if the compound induces observable morphological changes. These techniques can provide spatial information about cellular interactions that spectroscopic methods may not capture.
The combination of these spectroscopic and potential imaging techniques allows for a multi-faceted approach to understanding how this compound interacts with cellular membranes and other biological targets, providing crucial information for elucidating its mechanism of action.
| Compound Name | PubChem CID |
| This compound | 44144573 |
| This compound sodium salt | 23693333 |
Interactive Data Table (Example - based on potential data types, no specific this compound data found):
Future Research Directions and Academic Applications of Septamycin
Exploration of Undiscovered Bioactivities of Septamycin
The known bioactivity spectrum of this compound, encompassing antibacterial, antiviral, and anticoccidial effects, suggests the potential for other undiscovered biological activities. mdpi.commedchemexpress.comnih.gov Research into polyether ionophores in general has revealed a broad range of properties, including antifungal, antitumor, antiparasitic, antiprotozoal, cytostatic, anti-mycoplasmal, and antieczema activities, as well as potential roles in regulating lipid metabolism or inhibiting DNA synthesis. mdpi.com Given the structural similarities within the polyether class, this compound may possess some of these less-explored activities. High-throughput screening platforms and advanced computational methods, such as Quantitative Structure-Activity Relationships (QSAR) algorithms and in silico prediction tools like PASS (Prediction of Activity Spectra for Substances), can be leveraged to predict and experimentally validate novel bioactivities for this compound. mdpi.comuio.no Exploring these potential activities could uncover new therapeutic applications or provide insights into fundamental biological processes.
Leveraging Biosynthetic Genes for Novel Compound Generation
The biosynthesis of this compound is governed by a specific gene cluster within the Streptomyces hygroscopicus genome. core.ac.ukcore.ac.uk Actinomycetes, the class of bacteria that includes Streptomyces, are known to harbor a vast repertoire of natural product biosynthetic gene clusters (BGCs), many of which are "silent" under standard laboratory conditions. nih.gov Analyzing and manipulating the this compound BGC, as well as those of related polyether antibiotics, offers a powerful avenue for generating novel compounds. core.ac.ukgoogle.com Techniques such as transcriptional engineering and gene cluster refactoring can modulate the expression of biosynthetic genes, potentially leading to the production of new this compound derivatives or hybrid polyethers with altered or enhanced bioactivities. nih.gov Comparative analysis of the this compound BGC with those of other polyether ionophores can reveal insights into the enzymatic machinery responsible for specific structural features, guiding efforts to engineer novel molecular scaffolds. core.ac.uk This approach aligns with broader efforts in natural product discovery that utilize metagenomics and bioinformatics to uncover cryptic BGCs and predict the structures and activities of novel metabolites. frontiersin.org
This compound as a Chemical Biology Probe for Cellular Pathway Investigations
Small molecules like this compound are invaluable tools in chemical biology for perturbing and elucidating complex biological processes and cellular pathways. nih.govnih.gov this compound's mechanism of action, primarily involving the transport of metal ions across membranes, directly impacts cellular ion homeostasis, a fundamental aspect of cell physiology. nih.gov By selectively disrupting ion gradients, this compound can be used to investigate the roles of specific ions in various cellular signaling cascades, membrane potential dynamics, and energy metabolism. nih.gov While the primary target relates to ion transport, the downstream effects of altered ion concentrations can be far-reaching, influencing numerous cellular pathways. nih.gov Utilizing this compound as a chemical probe, potentially in conjunction with '-omics' technologies (e.g., transcriptomics, proteomics) and advanced imaging techniques, can help researchers dissect the intricate network of cellular responses triggered by ionophore activity and uncover previously unappreciated pathway connections. nih.govnih.gov Developing modified this compound probes with tags for visualization or target identification could further enhance their utility in chemical biology studies. nih.gov
Conceptual Frameworks for Next-Generation Polyether Antibiotic Discovery
The increasing challenge of multidrug resistance highlights the urgent need for novel antibiotics with new mechanisms of action. nih.govgardp.orgmcmaster.ca Polyether ionophores, including this compound, represent a class with potent activity against various pathogens, including some drug-resistant strains. nih.govresearchgate.net Conceptual frameworks for discovering next-generation polyether antibiotics could involve several strategies. One approach focuses on rational design based on a deeper understanding of the structure-activity relationships of this compound and its derivatives, aiming to enhance potency, broaden the spectrum of activity, or reduce potential for resistance development. ontosight.ai Another framework involves high-throughput screening of diverse chemical libraries, including natural product extracts and synthetic compounds, specifically looking for polyether-like structures or compounds that exhibit similar ionophore activity but with improved properties. uio.nogardp.org Furthermore, leveraging advancements in synthetic biology and biocatalysis could enable the semi-synthesis or total synthesis of novel polyether structures that are difficult to obtain through traditional fermentation or chemical modification alone. abu.edu.ng Integrating computational modeling, structural biology, and medicinal chemistry will be crucial in these discovery efforts. pew.org
Interdisciplinary Approaches in this compound Research
Advancing the understanding and application of this compound necessitates interdisciplinary collaboration. Research into this compound naturally bridges chemistry (isolation, characterization, synthesis, modification), biology (mechanism of action, cellular effects, bioactivity screening), and genetics/genomics (biosynthetic pathways, genetic engineering). abu.edu.ng Future research will increasingly benefit from integrating expertise from fields such as bioinformatics and computational biology for analyzing genomic data and predicting compound properties mdpi.comfrontiersin.org, structural biology for determining protein-ligand interactions pew.org, and materials science for developing novel delivery systems. abu.edu.ng Collaborative efforts between academic research groups, potentially involving partnerships with industry or non-profit organizations focused on antibiotic discovery, can accelerate the translation of fundamental research findings into potential applications. gardp.orgpew.org This interdisciplinary synergy is vital for tackling the complexity of natural product research, from gene cluster to potential therapeutic agent. abu.edu.ng
Q & A
Basic Research Question
- Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months).
- Quantify impurities using UPLC-PDA with reference standards .
Advanced Research Question What analytical techniques detect low-abundance degradation products in this compound formulations? Methodological Answer :
- Employ LC-QTOF-MS for untargeted metabolomics to identify degradation byproducts.
- Pair with multivariate analysis (PCA/PLS-DA) to distinguish artifacts from genuine degradants .
How can conflicting data on this compound’s pharmacokinetic properties be reconciled across species?
Advanced Research Question
Interspecies variability often stems from metabolic enzyme differences (e.g., CYP450 isoforms).
Methodological Answer :
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human parameters from rodent data.
- Validate with in vitro hepatocyte assays and interspecies scaling factors .
What guidelines ensure reproducibility in this compound’s synthetic or biosynthetic production?
Basic Research Question
- Document protocols in line with the Beilstein Journal of Organic Chemistry: Detail reaction conditions (solvents, catalysts), purification steps, and spectral data .
- Deposit raw data (e.g., NMR FIDs) in public repositories like Zenodo .
Advanced Research Question How do researchers optimize heterologous expression of this compound in non-native hosts? Methodological Answer :
- Use codon optimization and promoter engineering (e.g., T7 systems in E. coli).
- Monitor titers via RT-qPCR (gene expression) and LC-MS (product yield) .
What ethical and methodological considerations apply to in vivo studies of this compound?
Advanced Research Question
Adhere to ARRIVE guidelines for animal studies: Justify sample sizes, report attrition rates, and use blinding during outcome assessments. For human cell lines, obtain IRB approval and document consent for primary tissues .
How can machine learning models improve the prediction of this compound’s drug-likeness and off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
